molecular formula C11H13N3O B122165 6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2h)-one CAS No. 36725-28-7

6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2h)-one

Cat. No. B122165
CAS RN: 36725-28-7
M. Wt: 203.24 g/mol
InChI Key: GDMRFHZLKNYRRO-UHFFFAOYSA-N
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Description

The compound 6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one is a key synthetic intermediate for cardiotonic agents, which are drugs that increase the contractility of the heart muscle. This moiety is a vital structural part of many cardio-active pyridazinone derivatives, some of which are in clinical use or have been tested in clinical trials, such as levosimendan, imazodan, and pimobendan .

Synthesis Analysis

The synthesis of 6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one and its derivatives typically involves Friedel-Crafts acylation followed by cyclization of intermediary keto acids with various hydrazine derivatives. For example, the synthesis of related compounds was achieved by acylating the appropriate anilide derivative with succinic anhydride or methylsuccinic anhydride, followed by cyclization . Another study describes the synthesis of derivatives by acylation of o-cresylmethyl ether with succinic anhydride and subsequent cyclization with hydrazine hydrate .

Molecular Structure Analysis

The molecular structure of 6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one is characterized by the presence of a pyridazinone core, substituted with a 4-aminophenyl group and a methyl group. The enantiomers of this compound have been separated using polysaccharide-based chiral stationary phases in chromatography, indicating the presence of chiral centers in the molecule .

Chemical Reactions Analysis

The pyridazinone derivatives undergo various chemical reactions. For instance, the pyridazinone core can be dehydrogenated to form different derivatives, or it can undergo Michael addition reactions with 1,3-diphenyl-2-propen-1-one. N-dialkylaminomethyl derivatives can be obtained from reactions with formaldehyde and secondary amines, and chloro derivatives can be synthesized and further reacted with sodium azide, benzyl amine, and anthranilic acid .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one derivatives are influenced by their molecular structure. The presence of the aminophenyl group contributes to the basic nature of these compounds, which is important for their interaction with biological targets. The pyridazinone core is a crucial pharmacophore for cardiotonic activity, as demonstrated by the significant inodilatory properties of related compounds . The enantioseparation of the compound suggests that its chiral properties are significant, which can affect its pharmacokinetics and pharmacodynamics .

Scientific Research Applications

Enantioseparation and Pharmaceutical Preparation

6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one is a key intermediate in synthesizing the cardiotonic agent levosimendan. Studies have developed methods for its enantioseparation using chromatography with polysaccharide-based chiral stationary phases. These methods are efficient for the pharmaceutical industry, allowing for the preparation of this compound in an economic and rapid manner (Cheng et al., 2019).

Role in Developing Cardioactive Agents

This compound forms a vital part of various cardio-active pyridazinone derivatives, some of which are in clinical use or undergoing trials. It's an essential moiety in compounds like imazodan, pimobendan, and levosimendan. Its significance in synthesizing these agents is well-documented, providing a foundation for developing new cardioactive treatments (Imran & Abida, 2016).

Synthesis and Reaction Studies

Efficient methods for synthesizing and studying the reactions of 4- and 5-aryl-4,5-dihydropyridazin-3(2H)-ones have been developed, with applications in producing analogs with phenyl ring substituents. This research enhances the understanding of its chemical properties and potential applications in pharmaceutical synthesis (Breukelman et al., 1985).

Antihypertensive and Muscle Relaxant Activities

Derivatives of 6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one have been synthesized and evaluated for antihypertensive and muscle relaxant activities. These studies highlight its potential in developing treatments for hypertension and related conditions (Siddiqui et al., 2010).

Role in Anticonvulsant Medications

Research on the synthesis of 6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one derivatives has shown promising results in anticonvulsant activity. The specific derivatives were compared with standard drugs like phenytoin and diazepam, indicating their potential utility in treating convulsive disorders (Sharma et al., 2013).

Safety And Hazards

The safety data sheet for a similar compound, 4-Aminophenyl, suggests that in case of inhalation, fresh air should be provided. In case of skin contact, all contaminated clothing should be removed and the skin should be rinsed with water .

Future Directions

The future directions of research on 6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2h)-one could involve further exploration of its synthesis methods and potential applications in the pharmaceutical industry .

properties

IUPAC Name

3-(4-aminophenyl)-4-methyl-4,5-dihydro-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-7-6-10(15)13-14-11(7)8-2-4-9(12)5-3-8/h2-5,7H,6,12H2,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDMRFHZLKNYRRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)NN=C1C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10957950
Record name 6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10957950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2h)-one

CAS RN

36725-28-7
Record name Ici 109,081
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036725287
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10957950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(4-Aminophenyl)-5-methyl-4,5-dihydro-2H-pyridazin-3-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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